5-Hexen-3-YN-2-OL, 2-methyl-
Overview
Description
5-Hexen-3-YN-2-OL, 2-methyl- is a useful research compound. Its molecular formula is C7H10O and its molecular weight is 110.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
This compound is a relatively simple organic molecule, and its interactions with biological systems are likely to be complex and multifaceted .
Mode of Action
It has been used in the synthesis of unsaturated ethers , suggesting that it may interact with biological targets through the formation of ether linkages.
Biochemical Pathways
The specific biochemical pathways affected by 5-Hexen-3-YN-2-OL, 2-methyl- are currently unknown. Given its chemical structure, it may participate in reactions involving alkyne or alcohol functional groups
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Hexen-3-YN-2-OL, 2-methyl- have not been extensively studied. As a small organic molecule, it is likely to be absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific enzymes present in the body that can modify or degrade this compound .
Result of Action
Its potential to form unsaturated ethers suggests that it could potentially modify cellular components or signaling molecules, leading to changes in cellular function . .
Action Environment
The action, efficacy, and stability of 5-Hexen-3-YN-2-OL, 2-methyl- are likely to be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules that can react with or stabilize this compound. For example, its reactivity suggests that it might be sensitive to oxidative conditions .
Biochemical Analysis
Biochemical Properties
5-Hexen-3-YN-2-OL, 2-methyl- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in reactions involving deprotection of the acetylene moiety using strong bases . The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, leading to either inhibition or activation of enzymatic activity.
Cellular Effects
The effects of 5-Hexen-3-YN-2-OL, 2-methyl- on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific signaling molecules can alter the phosphorylation status of key proteins, thereby affecting downstream signaling cascades. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 5-Hexen-3-YN-2-OL, 2-methyl- exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator depending on the context of the reaction. The compound’s ability to form covalent bonds with enzyme active sites is a key aspect of its mechanism of action. This interaction can lead to changes in enzyme conformation and activity, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hexen-3-YN-2-OL, 2-methyl- can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo chemical changes that affect its activity and interactions with biomolecules. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Hexen-3-YN-2-OL, 2-methyl- vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to significant changes, including toxic or adverse effects. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, toxic effects such as cell death and tissue damage have been reported .
Metabolic Pathways
5-Hexen-3-YN-2-OL, 2-methyl- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the production of reactive intermediates that can further interact with cellular components .
Transport and Distribution
Within cells and tissues, 5-Hexen-3-YN-2-OL, 2-methyl- is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. The compound’s ability to bind to specific proteins can influence its distribution and the extent of its biological effects .
Subcellular Localization
The subcellular localization of 5-Hexen-3-YN-2-OL, 2-methyl- is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization helps in elucidating its precise role in cellular processes .
Properties
IUPAC Name |
2-methylhex-5-en-3-yn-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-4-5-6-7(2,3)8/h4,8H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWGYGPXPDGOGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25587-90-0 | |
Record name | 5-Hexen-3-yn-2-ol, 2-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25587-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30219042 | |
Record name | 5-Hexen-3-yn-2-ol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690-94-8 | |
Record name | 2-Methyl-5-hexen-3-yn-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=690-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hexen-3-yn-2-ol, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000690948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hexen-3-yn-2-ol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylhex-5-en-3-yn-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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